Cas no 1261824-82-1 (3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride)

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride structure
1261824-82-1 structure
Product name:3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride
CAS No:1261824-82-1
MF:C14H7ClF4O
Molecular Weight:302.651396989822
CID:4995166

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride
    • インチ: 1S/C14H7ClF4O/c15-13(20)11-5-4-9(7-12(11)16)8-2-1-3-10(6-8)14(17,18)19/h1-7H
    • InChIKey: UXPDKEYNYJXQHK-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC(=CC=1F)C1C=CC=C(C(F)(F)F)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 358
  • トポロジー分子極性表面積: 17.1
  • XLogP3: 5

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011006223-250mg
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride
1261824-82-1 97%
250mg
484.80 USD 2021-07-05
Alichem
A011006223-1g
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride
1261824-82-1 97%
1g
1,519.80 USD 2021-07-05
Alichem
A011006223-500mg
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride
1261824-82-1 97%
500mg
839.45 USD 2021-07-05

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride 関連文献

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chlorideに関する追加情報

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride

The compound 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride (CAS No. 1261824-82-1) is a highly specialized organic molecule with significant applications in modern chemistry and materials science. This compound belongs to the class of aryl chlorides, which are widely used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The structure of this molecule consists of a biphenyl system with a fluoro group at the 3-position and a trifluoromethyl group at the 3' position, along with a carbonyl chloride group at the 4-position. These substituents confer unique electronic and steric properties to the molecule, making it highly versatile in chemical transformations.

Recent studies have highlighted the importance of fluoro-substituted biphenyl derivatives in drug discovery. The presence of fluorine atoms in aromatic systems is known to enhance lipophilicity and improve bioavailability, which are critical factors in pharmaceutical development. For instance, researchers have utilized 3-fluoro-substituted biphenyls as core structures in the design of kinase inhibitors, which are essential for treating various cancers and inflammatory diseases. The trifluoromethyl group further enhances the stability and selectivity of these compounds, making them promising candidates for therapeutic applications.

In addition to its role in medicinal chemistry, 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride has found applications in materials science. The carbonyl chloride group serves as an excellent electrophilic site for nucleophilic attacks, enabling the synthesis of polymeric materials with tailored properties. Recent advancements in polymer chemistry have demonstrated the use of this compound as a precursor for synthesizing high-performance polymers with improved thermal stability and mechanical strength. These materials are being explored for use in aerospace and electronics industries, where durability under extreme conditions is paramount.

The synthesis of 3-fluoro-substituted biphenyl derivatives has also been a focal point of recent research. Traditional methods often involve multi-step reactions with low yields, but innovative approaches using catalytic systems have significantly improved the efficiency of these processes. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the direct formation of biphenyl systems with high precision. This has not only reduced production costs but also minimized environmental impacts, aligning with current sustainability goals in chemical manufacturing.

Furthermore, the unique electronic properties of 3-fluoro-biphenyl systems make them attractive for optoelectronic applications. The introduction of electron-withdrawing groups like trifluoromethyl enhances the conjugation within the aromatic system, leading to improved charge transport properties. Recent studies have explored these compounds as components in organic light-emitting diodes (OLEDs) and photovoltaic devices, where their ability to facilitate efficient charge transfer is highly advantageous.

In conclusion, 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride is a multifaceted compound with applications spanning pharmaceuticals, materials science, and optoelectronics. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions across various industries. As ongoing research continues to uncover new potential uses for this compound, its role in advancing modern chemistry is expected to grow even further.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.